molecular formula C9H9N3O B1288392 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 25877-49-0

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B1288392
CAS RN: 25877-49-0
M. Wt: 175.19 g/mol
InChI Key: MAHPTOKNGUUOKI-UHFFFAOYSA-N
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Description

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound with the molecular formula C9H9N3O . It is part of the 1,3,4-Oxadiazole class of heterocyclic compounds, which are known to serve as the main core in a wide range of therapeutics .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, often involves reactions of acid hydrazides with acid chlorides/carboxylic acids . A one-pot synthesis-functionalization strategy has also been reported, which involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” can be represented by the InChI string InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 . This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” include a molecular weight of 175.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The compound is also characterized by an exact mass of 175.074561919 g/mol and a monoisotopic mass of 175.074561919 g/mol .

Scientific Research Applications

Anticancer Research

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: has shown promise in anticancer research. Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential to inhibit cancer cell growth . These compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher anticancer activities than reference drugs . The structure-activity relationship (SAR) studies of these compounds help in understanding their mode of action and optimizing their anticancer properties.

Electronics

In the field of electronics, oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline , are explored for their semiconducting properties. They are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electron-transport characteristics and thermal stability .

Agriculture

Oxadiazole compounds are known for their utility in agriculture as fungicides and insecticides. They act on various agricultural pathogens and pests, providing a means to protect crops and increase yields. The derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline could be synthesized to enhance these properties and create more effective agricultural chemicals .

Material Science

In material science, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives are investigated for their potential use in high-energy materials. Their stable heterocyclic structure makes them suitable candidates for developing new materials with desirable thermal and chemical properties .

Pharmaceuticals

The pharmaceutical industry benefits from the biological activities of oxadiazole derivatives. They serve as key intermediates in drug synthesis and have a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and analgesic effects . The versatility of the oxadiazole ring allows for the development of new drugs with improved efficacy and reduced side effects.

Biotechnology

In biotechnology, the oxadiazole ring is a structural component in the design of novel enzymes and other bioactive molecules. It can be incorporated into peptides and nucleotides to study biological processes or develop new biotechnological tools .

Environmental Science

Lastly, the environmental applications of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives include their use as sensors and indicators for environmental pollutants. Their chemical reactivity can be tailored to detect specific substances, aiding in environmental monitoring and protection efforts .

Future Directions

The future directions for “4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could involve further exploration of their therapeutic potential, given the wide range of biological activities exhibited by 1,3,4-oxadiazole derivatives . Additionally, these compounds could be utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPTOKNGUUOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598858
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

CAS RN

25877-49-0
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Synthesis routes and methods I

Procedure details

Ammonium chloride (1.12 g, 21 mmol) in water (5 mL) was added to a stirred solution of 2-methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole (530 mg, 2.6 mmol) in THF (10 mL). Zinc powder (1.4 g, 21 mmol) was added portion wise and the mixture was stirred at room temperature for 1 hour then heated to reflux at 65° C. for 5 hours. The mixture was then filtered over celite and the filtrate was concentrated. The residue was extracted with ethyl acetate and the organics were washed with brine solution, dried over Na2SO4 and concentrated. The residue was purified by column chromatography using basic alumina (4% methanol in chloroform) to afford 220 mg (48%) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-phenyl amine. 1H NMR: (CDCl3): δ 7.8 (d, 2H), 6.7 (d, 2H), 4.0 (s, 2H), 2.6 (s, 3H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole (0.930 g, 4.54 mmol) was dissolved in MeOH. To this was added 10% palladium on carbon (0.06 g) and the mixture shaken under hydrogen pressure (35 psi, Parr apparatus) until the reaction was complete (LCMS monitored). The solids were filtered off and rinsed with MeOH. The filtrate was concentrated to give the title compound (0.76 g). MS (ESI+) for m/z 176 (M+H)+.
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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